Chloropentaamminerhodium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

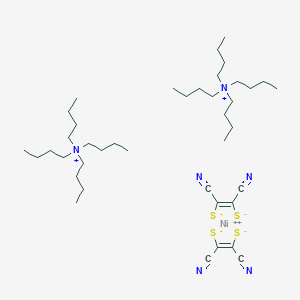

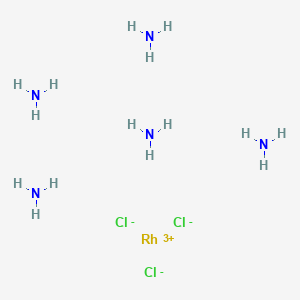

Chloropentaamminerhodium(III) is a compound belonging to the family of transition metal complexes. It is a coordination complex that is composed of a central rhodium atom and five ammine ligands. It is a relatively new compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and more. In

Scientific Research Applications

Radiation Effects on Chloropentaamminerhodium(III) : Chloropentaamminerhodium(III) chloride, when irradiated with thermal neutrons, showed retention of "CI in the cation. This study indicates the potential of Chloropentaamminerhodium(III) in understanding radiation effects on chemical compounds (Gardner et al., 1970).

Chromium in Environment and Remediation : Chromium, specifically in its hexavalent form, is a known toxic carcinogen. Studies on environmental chromium highlight the importance of understanding different chromium compounds, including Chloropentaamminerhodium(III), for environmental remediation and pollution control (Zayed & Terry, 2003).

Use in Adsorbents for Chromium Remediation : Chloropentaamminerhodium(III) may be relevant in the study of adsorption mechanisms for chromium remediation, given the complexity of chromium chemistry in environmental contexts (Mohan & Pittman, 2006).

Chromium-Plant Interactions : Understanding the chemical behavior of compounds like Chloropentaamminerhodium(III) is crucial for studying the interaction of chromium with plants and microorganisms, which can inform bioremediation strategies (Cervantes et al., 2001).

Chromium-Induced Toxicity Mechanisms : Chloropentaamminerhodium(III) could be significant in researching the toxicological mechanisms of different chromium compounds, specifically in understanding the transition between trivalent and hexavalent forms (DesMarais & Costa, 2019).

Oxidation Studies : The compound's behavior in oxidation reactions, as observed in chromium, is important for waste treatment processes, particularly in the context of nuclear waste management (Jiang et al., 2006).

Recovery of Chromium (III) : Chloropentaamminerhodium(III) can provide insights into the recovery processes of chromium, especially in industries like tannery wastewater treatment (Labanda et al., 2007).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Chloropentaamminerhodium(III) can be achieved by reacting ammonium chloride with rhodium(III) chloride in the presence of ammonia gas.", "Starting Materials": [ "Ammonium chloride", "Rhodium(III) chloride", "Ammonia gas" ], "Reaction": [ "Dissolve rhodium(III) chloride in water to form a solution.", "Add ammonium chloride to the solution and stir until the salt is dissolved.", "Slowly add ammonia gas to the solution while stirring.", "Continue stirring the solution for several hours.", "Filter the resulting solid and wash it with cold water.", "Dry the solid at room temperature to obtain Chloropentaamminerhodium(III)." ] } | |

CAS RN |

13820-95-6 |

Molecular Formula |

Cl3H15N5Rh |

Molecular Weight |

294.41 g/mol |

IUPAC Name |

azane;chlororhodium(2+);dichloride |

InChI |

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |

InChI Key |

ICJGGTVWZZBROS-UHFFFAOYSA-K |

SMILES |

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] |

Canonical SMILES |

N.N.N.N.N.[Cl-].[Cl-].Cl[Rh+2] |

Other CAS RN |

13820-95-6 |

Pictograms |

Irritant |

synonyms |

chloropentaamminerhodium(III) CPAR |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do isotopic labeling studies provide about the photoaquation of Chloropentaamminerhodium(III)?

A: Studies utilizing ¹⁵N-labeled Chloropentaamminerhodium(III) isomers, specifically cis- and trans-(Rh(NH₃)₄(¹⁵NH₃)Cl)Cl₂, reveal fascinating details about its photochemical behavior [, ]. Upon exposure to light in an acidic solution, the ammonia ligand that is replaced by water originates equally from both axial and equatorial positions. This suggests that the photoaquation process doesn't discriminate between these positions, despite the axial ammonia being statistically less likely to be replaced. Interestingly, this axial/equatorial photoaquation ratio remains consistent across different temperatures, at least up to 37°C [].

Q2: How does chloride influence the photochemistry of Chloropentaamminerhodium(III)?

A: Research indicates that the presence of chloride ions in the solution significantly impacts the photochemical reactions of Chloropentaamminerhodium(III) []. Following the initial photoaquation, where a chloride ion replaces an ammonia ligand, subsequent exposure to light leads to further ammonia scrambling. This scrambling is attributed to a continuous cycle of chloride photoaquation and photoanation, effectively shuffling the ammonia ligands within the complex [].

Q3: Has the impact of neutron irradiation on Chloropentaamminerhodium(III) been investigated?

A: Yes, the effects of neutron irradiation on Chloropentaamminerhodium(III) have been studied, particularly using Chloropentaamminerhodium(III) chloride labeled with ³⁶Cl in the cation []. Interestingly, these studies revealed a high retention of the radioactive ³⁶Cl within the cationic complex after irradiation. This retention suggests that the central Rhodium atom is not extensively activated by the neutron capture process, and the ³⁶Cl largely remains bound []. This contrasts with similar Iridium complexes, where significant bond breaking is observed, highlighting differences in the recoil behavior of these metals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)